tert-Butyl 4-iodo-1H-indazole-1-carboxylate

Description

Historical Context and Development of Indazole Chemistry

Indazole chemistry originated in the late 19th century with Emil Fischer’s synthesis of the parent indazole structure via thermal decomposition of ortho-hydrazine cinnamic acid. The Davis–Beirut reaction, developed in the 1960s, enabled efficient 2H-indazole synthesis through nitroso dimerization. Modern advances include transition-metal-catalyzed methods, such as the Cadogan reaction (using P(OEt)₃ for cyclization) and copper-mediated Ullmann cyclizations. These innovations expanded access to substituted indazoles, critical for pharmaceutical applications. For example, the introduction of halogen atoms like iodine at specific positions enabled cross-coupling reactions, as seen in tert-butyl 4-iodo-1H-indazole-1-carboxylate’s synthesis.

Classification and Position in Heterocyclic Compounds

tert-Butyl 4-iodo-1H-indazole-1-carboxylate belongs to the indazole family, characterized by a bicyclic structure fusing benzene and pyrazole rings. Its classification includes:

- Core structure : 1H-indazole (nitrogens at positions 1 and 2).

- Substituents :

Table 1: Key Structural Features

| Feature | Position | Role |

|---|---|---|

| Boc group | N1 | Protecting group, facilitates synthesis |

| Iodo substituent | C4 | Site for functionalization |

| Aromatic indazole core | C3–C7/N1 | Pharmacophore scaffold |

Significance in Organic and Medicinal Chemistry Research

This compound serves as a versatile intermediate:

- Drug discovery : Indazole derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities. For instance, 5-substituted indazoles show promise as COX-2 inhibitors.

- Synthetic utility : The iodine atom enables cross-coupling reactions to generate biaryl structures. A 2021 study demonstrated its use in Rh(III)-catalyzed C–H activation to form polycyclic indazoles.

- Protecting group strategy : The Boc group stabilizes the indazole nitrogen during multi-step syntheses.

Structure and Nomenclature

IUPAC Name : tert-Butyl 4-iodo-1H-indazole-1-carboxylate

Molecular Formula : C₁₂H₁₃IN₂O₂

Molecular Weight : 344.15 g/mol

SMILES : CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)I)N=N1

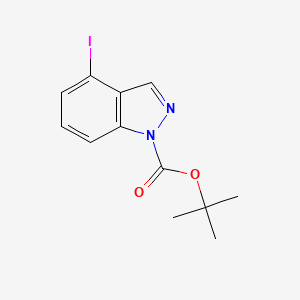

Figure 1: Structural Diagram

O

||

O-C-O-C(CH3)3

|

N

/ \

N====C C-I

|| |

C6H4

The Boc group at N1 and iodine at C4 create steric and electronic effects that influence reactivity. X-ray crystallography confirms planar indazole geometry with bond lengths consistent with aromaticity.

Properties

IUPAC Name |

tert-butyl 4-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQCKTYTNBFNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-iodo-1H-indazole-1-carboxylate typically involves the iodination of an indazole precursor followed by esterification. One common method includes:

Iodination: The indazole precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position.

Esterification: The iodinated indazole is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution Products: New indazole derivatives with various functional groups replacing the iodine atom.

Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry Applications

Kinase Inhibition

One of the most significant applications of tert-butyl 4-iodo-1H-indazole-1-carboxylate is in the development of kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer. Research has shown that indazole derivatives, including this compound, can effectively modulate the activity of various protein kinases, including:

- Vascular Endothelial Growth Factor Receptor (VEGF-R)

- Fibroblast Growth Factor Receptor (FGF-R)

- Cyclin-dependent Kinase (CDK) complexes

These interactions suggest that this compound could be a valuable lead compound in the design of new anticancer therapies aimed at inhibiting angiogenesis and cellular proliferation .

Synthetic Applications

Building Block for Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. Its iodide functionality allows for further modification through nucleophilic substitution reactions, enabling the introduction of various functional groups. This property is particularly useful in synthesizing more complex indazole derivatives with tailored biological activities.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | DMF, Base (e.g., NaOH) | Various substituted indazoles |

| Cross-Coupling (Suzuki) | Pd catalyst, base | Biaryl compounds |

| Cyclization | Acidic conditions | Indole derivatives |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of indazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to its ability to inhibit specific kinases involved in cell cycle regulation .

Case Study 2: Synthesis Optimization

In another study focused on optimizing synthetic routes for indazole derivatives, this compound was utilized as a key intermediate. Researchers demonstrated that using ionic liquids as solvents improved yields and reaction times significantly compared to traditional organic solvents . This finding highlights the compound's role not only as a product but also as a facilitator in modern synthetic methodologies.

Mechanism of Action

The mechanism of action of tert-Butyl 4-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, indazole derivatives often interact with biological targets such as enzymes or receptors. The iodine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity. The indazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Halogen Variations

The reactivity, stability, and applications of tert-butyl indazole carboxylates are heavily influenced by substituent positions and halogen types. Below is a comparative analysis of key analogs:

Key Observations:

- Halogen Effects : Iodo derivatives (e.g., 4-iodo vs. 3-iodo) exhibit distinct reactivity in cross-coupling reactions due to steric and electronic differences. The 4-iodo isomer is preferred in sterically demanding reactions . Bromo and chloro analogs are less reactive but cost-effective for large-scale synthesis .

- Substituent Position : The 4-position on indazole offers better regioselectivity in electrophilic substitutions compared to the 3- or 6-positions .

- Carbamate vs.

Spectroscopic and Crystallographic Data

- NMR Trends : Iodo substituents cause significant deshielding in aromatic protons (δ 7.8–8.2 ppm for 4-iodo vs. δ 7.5–7.9 ppm for 3-iodo) .

- Crystal Packing : tert-Butyl groups induce steric hindrance, leading to triclinic crystal systems (e.g., a = 5.972 Å, α = 79.63° for tert-butyl imidazole analogs) .

Biological Activity

tert-Butyl 4-iodo-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the iodine atom and the tert-butyl ester group enhances its interaction with biological targets, making it a valuable candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a unique indazole structure characterized by:

- Iodine atom at the 4-position, which can influence binding interactions.

- tert-butyl ester group , enhancing lipophilicity and potentially affecting solubility and reactivity.

These structural components play a crucial role in its biological activity, particularly in the context of enzyme interactions and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action involves:

- Binding Affinity : The iodine atom may enhance the compound's binding affinity to specific targets due to its ability to participate in halogen bonding.

- Stability : The tert-butyl group contributes to the stability of the compound, allowing for prolonged interaction with biological systems.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antitumor properties. Notable findings include:

- Inhibition of Tumor Growth : In vitro studies have shown that related indazole compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low nanomolar range against specific tumor types .

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| CFI-400945 | HCT116 | <10 |

| Compound 82a | Pim Kinases | 0.4 - 1.1 |

These results suggest that this compound may similarly exhibit potent antitumor effects.

Antiviral and Anti-inflammatory Properties

Preliminary studies suggest that compounds within this class may also possess antiviral and anti-inflammatory properties. The exact mechanisms remain under investigation, but ongoing research aims to elucidate their potential therapeutic applications against viral infections and chronic inflammatory conditions.

Case Studies

Several studies have explored the biological activity of indazole derivatives similar to this compound:

- Study on Anticancer Activity : A study demonstrated that a related compound induced apoptosis in breast cancer cells through modulation of pro-apoptotic and anti-apoptotic protein levels. This effect was confirmed through flow cytometry and Western blot analyses, indicating a promising pathway for cancer therapy .

- In Vivo Efficacy : Another investigation assessed the antitumor efficacy of an indazole derivative in a mouse model, revealing significant tumor growth suppression without adverse effects on body weight, highlighting its potential for clinical application .

Q & A

Basic: What are the optimal synthetic routes for tert-Butyl 4-iodo-1H-indazole-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves introducing the iodine substituent at the 4-position of the indazole ring. A common approach is halogenation using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·OEt₂) under anhydrous conditions . For Boc protection, tert-butyl dicarbonate (Boc₂O) is reacted with the indazole in a polar aprotic solvent (e.g., DMF or THF) with catalytic DMAP . Optimization strategies include:

- Temperature control : Maintaining low temperatures (−20°C to 0°C) during iodination minimizes side reactions.

- Catalyst selection : Using DMAP (4-dimethylaminopyridine) accelerates Boc protection .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the Boc group (e.g., δ ~1.5 ppm for tert-butyl protons) and iodinated aromatic signals (δ ~7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₄IN₂O₂).

- IR spectroscopy : Stretching frequencies for C=O (∼1740 cm⁻¹) and C-I (∼500 cm⁻¹) confirm functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Intermediate: How should researchers handle and store this compound to ensure stability and safety?

Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood due to potential dust inhalation hazards .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis of the Boc group .

- Decomposition : Avoid exposure to moisture, strong acids/bases, and high temperatures (>50°C) to prevent degradation into indazole and tert-butanol .

Advanced: How can X-ray crystallography data be analyzed using programs like SHELX or ORTEP to determine the molecular structure of this compound?

Answer:

- Data collection : Use a Bruker APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .

- Structure solution : Employ SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines positional and anisotropic displacement parameters, with R-factors <0.06 for high-resolution data .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to display molecular geometry and intermolecular interactions (e.g., C-H···O hydrogen bonds) .

Advanced: What strategies can resolve contradictions in reported reaction yields or stereochemical outcomes during its synthesis?

Answer:

- Control experiments : Vary iodination reagents (e.g., I₂ vs. NIS) and monitor reaction progress via TLC .

- Isotopic labeling : Use ¹³C-labeled Boc groups to track retention of stereochemistry during protection/deprotection .

- Crystallographic validation : Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) to resolve stereochemical ambiguities .

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature) affecting yield .

Advanced: How can computational modeling predict the reactivity of the iodo substituent in cross-coupling reactions?

Answer:

- DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate the C-I bond dissociation energy and charge distribution .

- Docking studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in Suzuki-Miyaura couplings .

- Hammett parameters : Correlate the iodine substituent’s electronic effects (σₚ = +0.18) with reaction rates in Ullmann or Buchwald-Hartwig couplings .

Advanced: How do structural modifications (e.g., substituents at the 4-position) influence the compound’s biological activity?

Answer:

- SAR studies : Replace iodine with Br, Cl, or CF₃ and test inhibitory activity against kinase targets (e.g., JAK2 or PI3K) .

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions (tert-butyl group) .

- Metabolic stability assays : Compare microsomal half-life (t₁/₂) of iodinated vs. non-halogenated analogs to assess susceptibility to oxidative dehalogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.